REACTION_CXSMILES
|
[ClH:1].C[C:3]1C=C2[C:6]([NH:7]C=C2CCN)=[C:5](Br)[CH:4]=1.Cl.[CH3:17][C:18]1[CH:19]=[C:20]([NH:25]N)[CH:21]=[C:22]([CH3:24])[CH:23]=1>>[ClH:1].[CH3:17][C:18]1[CH:23]=[C:22]([CH3:24])[CH:21]=[C:20]2[C:19]=1[C:4]([CH2:5][CH2:6][NH2:7])=[CH:3][NH:25]2 |f:0.1,2.3,4.5|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
Cl.CC1=CC(=C2NC=C(CCN)C2=C1)Br
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Name
|
|
Quantity
|
7.65 g
|
Type
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reactant
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Smiles
|
Cl.CC=1C=C(C=C(C1)C)NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
Cl.CC=1C=C(C=C2NC=C(CCN)C12)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |